molecular formula C5H9ClFN B2580152 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride CAS No. 2445785-87-3

2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride

Cat. No.: B2580152
CAS No.: 2445785-87-3
M. Wt: 137.58
InChI Key: CQVRQNXFDSNQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the fluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated difluoromethylation reaction, where difluoromethylation reagents are used to introduce the fluoromethyl group into the desired position on the pyrrole ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various fluorinated pyrrole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride include other fluorinated pyrroles and difluoromethylated compounds. These compounds share similar structural features but may differ in their chemical properties and applications .

Uniqueness

The uniqueness of this compound lies in its specific fluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-(fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-4-5-2-1-3-7-5;/h1-2,5,7H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRQNXFDSNQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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